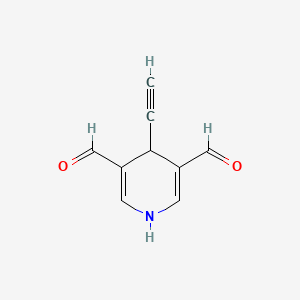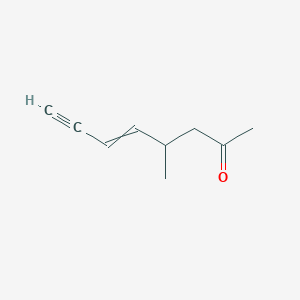
4-Methyloct-5-en-7-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloct-5-en-7-yn-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloct-5-en-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyloct-5-en-7-yn-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted alkenes or alkynes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyloct-5-en-7-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving unsaturated hydrocarbons.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyloct-5-en-7-yn-2-one involves its interaction with various molecular targets, primarily through its reactive alkyne and alkene groups. These groups can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Octyne: An alkyne with a similar carbon chain length but lacking the double bond.
4-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.
2-Methyl-3-butyn-2-ol: A compound with both alkyne and alcohol functional groups.
Uniqueness
4-Methyloct-5-en-7-yn-2-one is unique due to the presence of both an alkene and an alkyne within the same molecule, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to compounds with only one type of unsaturation.
Properties
CAS No. |
62939-64-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-methyloct-5-en-7-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-4-5-6-8(2)7-9(3)10/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
QEHALRJBVCPLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



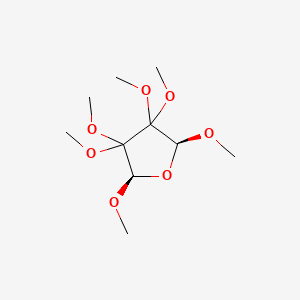
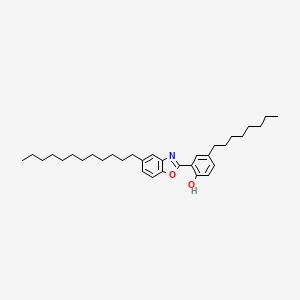
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
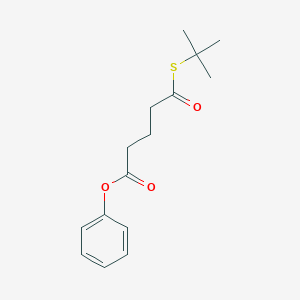
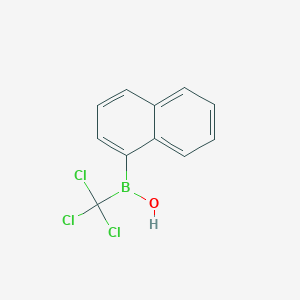
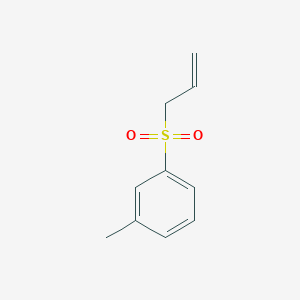
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)

